molecular formula C13H14ClNO B12819700 6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one

6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one

Cat. No.: B12819700
M. Wt: 235.71 g/mol
InChI Key: DFIBCWSUJNGIBD-UHFFFAOYSA-N
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Description

6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one is a spirocyclic compound featuring a fused indene-piperidine core with a chlorine substituent at the 6-position of the indene ring (CAS: 185525-49-9). Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.73 g/mol . The compound is typically synthesized as a hydrochloride salt to enhance solubility and stability.

Key physicochemical properties:

  • Purity: >95% (analytical grade)
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution .
  • Spectral Data: Structural confirmation via ¹H/¹³C NMR, HRMS, and IR is standard for this class of compounds .

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

6-chlorospiro[3H-indene-2,4'-piperidine]-1-one

InChI

InChI=1S/C13H14ClNO/c14-10-2-1-9-8-13(3-5-15-6-4-13)12(16)11(9)7-10/h1-2,7,15H,3-6,8H2

InChI Key

DFIBCWSUJNGIBD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as substituted benzyl halides and alkenes.

    Spirocyclization: The key step involves the formation of the spirocyclic structure. This can be achieved by reacting the indene derivative with a piperidine derivative under specific conditions, such as the presence of a base and a suitable solvent.

    Chlorination: The final step involves the introduction of the chlorine atom at the 6-position of the spirocyclic compound. This can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any double bonds present in the compound.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups at the 6-position.

Scientific Research Applications

6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as optical or electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving spirocyclic compounds.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
  • CAS : 2828444-68-2
  • Formula: C₁₃H₁₅BrClNO
  • Molecular Weight : 316.62 g/mol
  • Key Differences : Bromine substitution at the 6-position increases molecular weight and polarizability compared to the chloro analog. Bromine’s larger atomic radius may enhance lipophilicity and alter binding kinetics in receptor interactions .
5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
  • CAS : 1447608-08-3
  • Formula: C₁₃H₁₅FClNO
  • Molecular Weight : 275.72 g/mol
  • Positional isomerism (5- vs. 6-substitution) could significantly impact spatial orientation in target binding .

Heterocyclic Core Modifications

6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride
  • CAS: Not explicitly listed
  • Core Structure : Chroman (benzopyran) replaces indene, introducing an oxygen atom.
  • Implications : The oxygen atom enhances hydrogen-bonding capacity and may improve aqueous solubility. Chroman’s planar structure could reduce conformational flexibility compared to indene .
6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
  • CAS : 1245514-78-6
  • Core Structure : Pyran replaces piperidine.
  • Implications : The pyran ring’s oxygen atom alters electronic distribution and ring strain. This analog is more polar but less basic than piperidine-containing spiro compounds .

Functionalized Derivatives

1’-Benzyl-6-chlorospiro[indene-2,4’-piperidin]-1(3H)-one
  • CAS: Not available
  • Modification : Benzyl group at the 1’-position of the piperidine ring.
  • This derivative is priced at $1,100/g for research use .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Heterocyclic Core Price (USD/g)
6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one HCl 185525-49-9 C₁₃H₁₆ClNO 237.73 Cl (6) Piperidine ~$1,100
6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one HCl 2828444-68-2 C₁₃H₁₅BrClNO 316.62 Br (6) Piperidine ~$96
5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one HCl 1447608-08-3 C₁₃H₁₅FClNO 275.72 F (5) Piperidine $847/50mg
6-Chlorospiro[chroman-2,4'-piperidin]-4-one HCl N/A C₁₄H₁₅ClNO₂ 264.73 Cl (6) Chroman N/A

Biological Activity

6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one is a spirocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a spiro framework that combines an indene moiety with a piperidinone, which is believed to influence its interaction with biological targets. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}ClN\O. The presence of chlorine at the 6-position significantly alters its chemical reactivity and biological interactions. The spiro structure allows for diverse interactions within biological systems, making it a valuable subject for medicinal chemistry research.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. Notably, it has shown promising results in:

  • Prostate Cancer (DU-145) : IC50_{50} < 10 μM
  • Cervical Cancer (HeLa) : IC50_{50} < 10 μM
  • Lung Cancer (A-549) : IC50_{50} < 10 μM

These findings indicate that the compound effectively inhibits cell proliferation in these cancer types, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its anticancer effects appears to involve interaction with specific molecular targets within the cell. Research indicates that it may modulate key signaling pathways involved in cell growth and survival. This modulation could lead to apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.

Comparative Biological Data

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its efficacy and potential applications.

CompoundBiological ActivityIC50_{50} (μM)Targeted Cancer Type
This compoundAnticancer< 10DU-145, HeLa, A-549
Compound AAnticancer15DU-145
Compound BAntimicrobial>20Not specified
Compound CAnticancer12HeLa

This table illustrates the superior potency of this compound compared to other compounds tested against similar cancer types.

Case Studies

Several case studies highlight the therapeutic potential of spirocyclic compounds similar to this compound:

  • Study on Prostate Cancer : A study evaluated the effects of various spirocyclic compounds on DU-145 cells. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with this compound demonstrating the highest efficacy.
  • Cervical Cancer Research : In another investigation focusing on cervical cancer (HeLa), researchers found that spirocyclic derivatives could induce apoptosis through mitochondrial pathways. The findings suggested that this compound could be a promising candidate for further development as an anticancer agent.

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